molecular formula C8H7N3O2 B13850365 Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate

Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate

Cat. No.: B13850365
M. Wt: 177.16 g/mol
InChI Key: WPZGZFGCHWLSLY-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridazines. These compounds are characterized by the fusion of a pyrazole ring with a pyridazine ring, forming a bicyclic structure. The presence of nitrogen atoms in the rings makes these compounds highly versatile and valuable in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-b]pyridazine-3-carboxylate typically involves the reaction of pyrazole derivatives with pyridazine derivatives under specific conditions. One common method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. The reaction is carried out at room temperature in ethanol, resulting in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. The scalability of the synthesis process is an important factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate is unique due to its specific fusion pattern and the presence of a carboxylate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl pyrazolo[1,5-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-10-11-7(6)3-2-4-9-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZGZFGCHWLSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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